
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed to overcome the limitations of traditional NSAIDs, such as gastrointestinal and cardiovascular side effects.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Unlike traditional NSAIDs, N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide selectively targets COX-2, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been shown to reduce inflammation, pain, and fever in animal models of inflammatory diseases. The compound has also been shown to have a favorable safety profile, with no significant gastrointestinal or cardiovascular side effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has several advantages over traditional NSAIDs in laboratory experiments. The compound is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in various disease conditions. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. One area of interest is the potential use of the compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of novel formulations of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide in humans.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. This method is relatively simple and efficient, with a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide |
|---|---|
Molekularformel |
C12H13N5O |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
3-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,13,15,18) |
InChI-Schlüssel |
MLARHKRDTDBZLL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



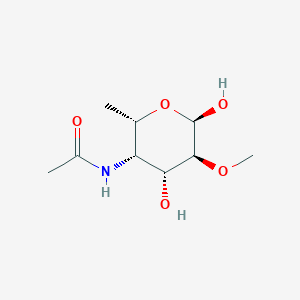
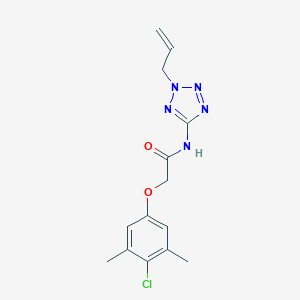
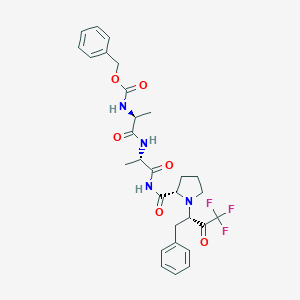
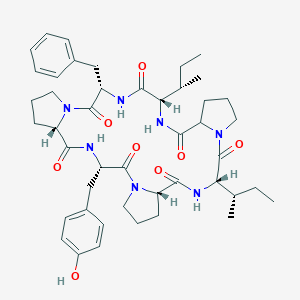

![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
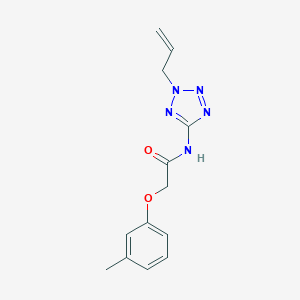
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
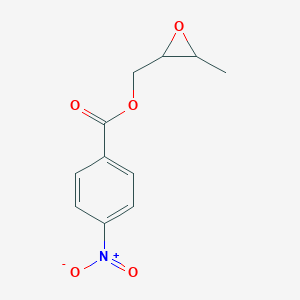
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)


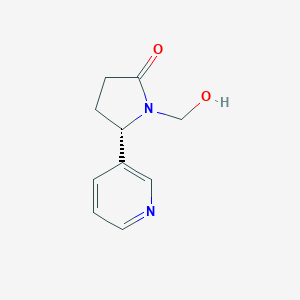
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)